molecular formula C19H24N2O2S2 B2401021 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2380166-58-3

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No. B2401021
CAS RN: 2380166-58-3
M. Wt: 376.53
InChI Key: NVISXTHRKOKDQL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a morpholine ring and a benzothiophene ring linked by a methylene bridge. Morpholine is a common motif in medicinal chemistry, known for its versatility in binding to various biological targets . Benzothiophene is a polycyclic aromatic compound that also appears in various bioactive molecules.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a benzothiophene ring, and a carboxamide group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the morpholine ring, the benzothiophene ring, and the carboxamide group. Each of these functional groups can participate in different types of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its solubility, stability, melting point, boiling point, and others.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It would depend on the biological target and the context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific toxicological studies . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2/c22-18(17-13-15-3-1-2-4-16(15)25-17)20-14-19(5-11-24-12-6-19)21-7-9-23-10-8-21/h1-4,13H,5-12,14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVISXTHRKOKDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC3=CC=CC=C3S2)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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